molecular formula C10H22O3S B1360252 Diamyl Sulfite CAS No. 2051-05-0

Diamyl Sulfite

Cat. No. B1360252
CAS RN: 2051-05-0
M. Wt: 222.35 g/mol
InChI Key: QHKKGWHSXSIVAJ-UHFFFAOYSA-N
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Scientific Research Applications

Cosmetics

  • Field : Cosmetology
  • Application : Diamyl Sulfite is a type of dialkyl sulfosuccinate salt, which primarily functions as surfactants in cosmetics . They are used in cosmetics due to their safety and non-irritating properties .
  • Results : The Cosmetic Ingredient Review (CIR) Expert Panel assessed the safety of 8 dialkyl sulfosuccinate salts for use in cosmetics, finding that these ingredients are safe in cosmetics in the present practices of use and concentration when formulated to be nonirritating .

Chemiluminescence

  • Field : Analytical Chemistry
  • Application : Diamyl Sulfite can be used in sulfite-based chemiluminescence (CL) systems . These systems are used for the detection of specific reagents .
  • Results : An in-depth understanding of the mechanism of action of the sulfite CL system and the role of various enhancers on the efficiency of the system can be helpful in designing a highly selective and sensitive CL system for the detection of specific reagents .

Biological Functions

  • Field : Complementary and Alternative Medicine
  • Application : Diallyl disulfide, a garlic-derived natural organic sulfur compound, has several beneficial biological functions . Although it’s not Diamyl Sulfite, it’s a related compound and might suggest potential applications for Diamyl Sulfite.
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : Diallyl disulfide has been found to have anti-inflammatory, antioxidant, antimicrobial, cardiovascular protective, neuroprotective, and anticancer activities .

Food Analysis

  • Field : Food Science
  • Application : Sulfites, including Diamyl Sulfite, are widely used food additives and are subject to regulated labeling . They are often used as preservatives in dried fruits .
  • Method : The extraction of sulfite as the stable hydroxymethylsulfonate (HMS) form and its quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been recognized for their good sensitivity, selectivity, and versatility across various food materials .
  • Results : This method provides a cost-effective way to determine the presence and quantity of sulfites in food products .

Biosensing Methods

  • Field : Analytical and Bioanalytical Chemistry
  • Application : Sulfite, including Diamyl Sulfite, is used in biosensing methods . Sulfite biosensors are based on the measurement of either O2 or electrons generated from the splitting of H2O2 or heat released during the oxidation of sulfite by immobilized sulfite oxidase .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : Sulfite biosensors can measure sulfite in food, beverages, and water and can be reused 100–300 times over a period of 1–240 days .

Energy Storage Systems

  • Field : Materials Chemistry
  • Application : Although not directly related to Diamyl Sulfite, sulfur-based compounds are used in Lithium-Sulfur batteries, which have low material costs and high energy densities . This might suggest potential applications for Diamyl Sulfite.
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : Lithium-Sulfur batteries have attracted considerable research interest for application in next-generation energy-storage systems .

Safety And Hazards

Diamyl Sulfite may irritate skin, eyes, and mucous membranes2. It may decompose to toxic oxides of sulfur when heated to high temperatures24.


properties

IUPAC Name

dipentyl sulfite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O3S/c1-3-5-7-9-12-14(11)13-10-8-6-4-2/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKKGWHSXSIVAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOS(=O)OCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174508
Record name Pentyl sulfite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diamyl Sulfite

CAS RN

2051-05-0
Record name Sulfurous acid, dipentyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2051-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentyl sulfite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentyl sulfite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diamyl Sulfite
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
HF Van Woerden - Chemical reviews, 1963 - ACS Publications
… Dimethylaniline was thus obtained in 96% yield (236), but attempts with diamyl sulfite and dimethylaniline did not result in alkylation (176). Isomerization of sulfites to sulfonic esters by …
Number of citations: 106 pubs.acs.org
Y Hu, L Zhang, R Wen, Q Chen… - Critical reviews in food …, 2022 - Taylor & Francis
… formic acid, 3-mercaptohexyl butanoate, 1,2-propanediol diformate, 2-butenoic acid, ethyl ester and 3-methoxy-thiophene, and Leuconostoc was positively associated with diamyl sulfite…
Number of citations: 97 www.tandfonline.com
AC Kouakou-Kouamé, FK N'guessan, D Montet… - Lactic Acid Bacteria as …, 2023 - Elsevier
… They also found that Leuconostoc was positively associated with diamyl sulfite, dihexyl-3-methyl-ethylene oxide, 2,4-dimethylthiazole, and lavandulyl acetate. …
Number of citations: 1 www.sciencedirect.com
K Zhang, TT Zhang, RR Guo, Q Ye, HL Zhao… - Food Chemistry: X, 2023 - Elsevier
… Sichuan paocai, Lactobacillus could produce flavor substances such as lactic acid, formic acid, 3-mercaptohexyl butanoate, etc. while Leuconostoc is correlated with diamyl sulfite, 2,4-…
Number of citations: 3 www.sciencedirect.com
SD KOCH, JL DEVER, PF DONOVAN… - 1962 - apps.dtic.mil
A number of synthetic routes to 2-3, 5-dihydroxyphenyl-3-methyloctane were investigated. The most practical route starts from 1, 3, 5-trichlorobenzene, which is converted in two steps to …
Number of citations: 2 apps.dtic.mil

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